molecular formula C13H22O4 B14361823 Dimethyl (2,4,4-trimethylpent-2-en-1-yl)propanedioate CAS No. 90311-72-1

Dimethyl (2,4,4-trimethylpent-2-en-1-yl)propanedioate

Cat. No.: B14361823
CAS No.: 90311-72-1
M. Wt: 242.31 g/mol
InChI Key: XRDAGSYXKXMFIR-UHFFFAOYSA-N
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Description

Dimethyl (2,4,4-trimethylpent-2-en-1-yl)propanedioate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a propanedioate group attached to a 2,4,4-trimethylpent-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2,4,4-trimethylpent-2-en-1-yl)propanedioate typically involves the esterification of 2,4,4-trimethylpent-2-en-1-ol with propanedioic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2,4,4-trimethylpent-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl (2,4,4-trimethylpent-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2,4,4-trimethylpent-2-en-1-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.

Comparison with Similar Compounds

  • Dimethyl (2,4,4-trimethylpent-1-yl)propanedioate
  • Dimethyl (2,4,4-trimethylpent-3-en-1-yl)propanedioate
  • Dimethyl (2,4,4-trimethylpent-2-yl)propanedioate

Comparison: Dimethyl (2,4,4-trimethylpent-2-en-1-yl)propanedioate is unique due to the presence of a double bond in its structure, which imparts different reactivity compared to its saturated analogs

Properties

CAS No.

90311-72-1

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

dimethyl 2-(2,4,4-trimethylpent-2-enyl)propanedioate

InChI

InChI=1S/C13H22O4/c1-9(8-13(2,3)4)7-10(11(14)16-5)12(15)17-6/h8,10H,7H2,1-6H3

InChI Key

XRDAGSYXKXMFIR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)C)CC(C(=O)OC)C(=O)OC

Origin of Product

United States

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